molecular formula C78H108N18O21S2 B593735 Somatostatin acetate CAS No. 54472-66-1

Somatostatin acetate

カタログ番号: B593735
CAS番号: 54472-66-1
分子量: 1697.9 g/mol
InChIキー: GFYNCDIZASLOMM-HMAILDBGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Somatostatin acetate is a synthetic cyclic tetradecapeptide (14-amino-acid peptide) analog of endogenous somatostatin, a hormone that regulates endocrine and exocrine functions by inhibiting the release of growth hormone (GH), insulin, glucagon, and gastrin . It acts via binding to G protein-coupled somatostatin receptors (SSTR1–5), with high affinity for SSTR2 and moderate affinity for SSTR5 . Clinically, it is used to manage symptoms of neuroendocrine tumors (NETs), acromegaly, and gastrointestinal bleeding due to its anti-proliferative and anti-secretory effects .

This compound is administered intravenously or subcutaneously, with a short half-life (~1.5–3 hours), necessitating frequent dosing . Its anti-angiogenic properties have been demonstrated in preclinical models, where it reduced endothelial cell proliferation by 45.8% at 10⁻⁹ M and inhibited corneal neovascularization by 50.6% in rats .

特性

IUPAC Name

acetic acid;(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H104N18O19S2.C2H4O2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77;1-2(3)4/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113);1H3,(H,3,4)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYNCDIZASLOMM-HMAILDBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H108N18O21S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1697.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54472-66-1
Record name Somatostatin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054472661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SOMATOSTATIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6R2N217HS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Resin Selection and Linear Peptide Assembly

Solid-phase synthesis remains the gold standard for somatostatin acetate production. The CN1508152A patent highlights the use of 2-chlorotrityl resin with a substitution value of 0.2–0.8 mmol/g, optimized for minimal racemization and high coupling efficiency. Fmoc-protected amino acids are sequentially coupled using a programmed reaction protocol:

StepReagent/SolventVolume (ml/g resin)Duration (min)Purpose
1Methylene chloride5–72Resin swelling and washing
220% piperidine/DMF1020Fmoc deprotection
3Fmoc-amino acid, HOBt/DCC1–3 equivalents240Coupling with mechanical stirring

This method achieves ≥94% intermediate purity , monitored via ninhydrin tests and Kaiser reagent.

Cleavage and Side-Chain Deprotection

The linear peptide-resin is cleaved using a TFA-based cocktail (82.5% TFA, 5% thioanisole, 5% phenol, 5% water, 2.5% ethanedithiol). Ice-bath stirring for 5 hours ensures complete removal of side-chain protecting groups, yielding a crude peptide with <5% racemization.

Oxidative Cyclization

Post-cleavage, the linear peptide undergoes oxidative cyclization in 0.01–1% H₂O₂ or 0.1–5% DMSO/water for 5–120 hours. Hydrogen peroxide (0.06% w/v) at 20°C for 15 hours achieves >98% cyclization efficiency, confirmed by HPLC.

Purification

Purification involves C18 reversed-phase chromatography with a methanol/water/acetic acid gradient. Two sequential purifications yield this compound with ≥99% purity , as reported in the synthesis of octreotide analogues.

Lyophilization for Stable Formulations

Solution Preparation

The CN103417499A patent outlines a lyophilization protocol for injectable powders:

  • Mannitol (2% w/v) and this compound (0.15–0.6% w/v) are dissolved in freshly prepared water.

  • pH is adjusted to 4.5–5.0 using 25% lactic acid to prevent peptide degradation.

Freeze-Drying Parameters

StageTemperature (°C)Pressure (Pa)Duration (hr)
Pre-freeze≤-30Ambient3–4
Primary drying-10 ± 11014–15
Secondary drying25 ± 2103–4

This protocol yields a residual moisture content <1% , critical for long-term stability.

Microencapsulation for Sustained Release

Solvent Evaporation Methods

Herrmann et al. (1998) compared three solvent evaporation techniques for PLGA microspheres:

MethodEncapsulation EfficiencyBurst Release (24 hr)Release Duration
W/O/W emulsion78–85%15–20%7–10 days
Co-solvent65–72%25–30%5–7 days
Dispersion58–63%35–40%3–5 days

The W/O/W method using methylene chloride and 0.25% PVA achieved optimal results, with peptide stability confirmed via circular dichroism.

Melt Dispersion Technique

Reithmeier et al. (2001) encapsulated this compound in glyceryl tripalmitate microparticles without organic solvents:

  • Melt temperature : 75°C

  • Drug loading : 9% w/w

  • Sustained release : 70% over 10 days, zero-order kinetics

Analytical and Quality Control Measures

Purity Assessment

  • HPLC : C18 column, 0.1% TFA/acetonitrile gradient, UV detection at 210 nm.

  • Mass spectrometry : MALDI-TOF confirms molecular weight (1638 Da).

Stability Testing

Lyophilized formulations retained >95% potency after 24 months at 2–8°C, while microspheres maintained integrity for 12 months under accelerated conditions (40°C/75% RH).

Challenges and Innovations

  • Racemization : Minimized using low-temperature (0–4°C) coupling steps and HOBt/DCC activation.

  • Solvent toxicity : Ethyl acetate replaces methylene chloride in newer protocols, albeit with 10–15% lower yields.

  • Nanoparticle delivery : PCL/PEG nanoparticles (130–195 nm) enhanced tumor targeting via EPR effects, achieving 84% loading efficiency .

化学反応の分析

反応の種類: ソマトスタチン酢酸塩は、酸化、還元、置換など、さまざまな化学反応を受ける。 これらの反応は、ペプチドをさまざまな用途に合わせて修飾するために不可欠である .

一般的な試薬と条件:

主要生成物: これらの反応によって生成される主要生成物には、さまざまなソマトスタチン酢酸塩アナログが含まれ、これらはさまざまな治療目的で使用される .

4. 科学研究への応用

ソマトスタチン酢酸塩は、科学研究において幅広い用途を持つ:

科学的研究の応用

Somatostatin acetate has a wide range of applications in scientific research:

作用機序

ソマトスタチン酢酸塩は、Gタンパク質共役受容体であるソマトスタチン受容体 (SSTR) に結合することでその効果を発揮する。結合すると、アデニリルシクラーゼを阻害し、環状AMP (cAMP) のレベルを低下させ、その結果、さまざまなホルモンの放出が阻害される。 このメカニズムは、内分泌および外分泌の分泌調節における役割にとって重要である .

類似化合物:

独自性: ソマトスタチン酢酸塩は、天然に存在し、さまざまなホルモンを阻害できることから、ユニークな存在である。 合成アナログは、より安定で持続時間の長いが、その効果を模倣するように設計されているが、薬物動態特性が改善されている .

類似化合物との比較

Sources :

Efficacy in Clinical Trials

Pasireotide vs. Octreotide Acetate in NETs

A phase III study compared pasireotide (60 mg) and octreotide acetate (40 mg) in patients with metastatic NETs refractory to prior somatostatin analog therapy:

  • Symptom control : 20.9% (pasireotide) vs. 26.7% (octreotide), p = 0.53 .
  • Tumor control : 62.7% (pasireotide) vs. 42.6% (octreotide), p = 0.09 .
  • Progression-free survival (PFS) : 11.8 months (pasireotide) vs. 6.8 months (octreotide), p = 0.045 .

Pasireotide’s broader receptor targeting may enhance tumor control but is associated with higher rates of hyperglycemia (36% vs. 14%) and nausea .

Octreotide LAR vs. Lanreotide SR in Acromegaly

A head-to-head trial in acromegaly patients demonstrated:

  • GH normalization: 63% (octreotide LAR) vs. 58% (lanreotide SR), p > 0.05 .
  • IGF-1 normalization: 55% (octreotide LAR) vs. 48% (lanreotide SR), p > 0.05 . Both formulations showed comparable efficacy, but lanreotide’s monthly deep SC injection may improve patient compliance over octreotide’s IM route .

Adverse Event Profiles

Compound Common Adverse Events Unique Risks
This compound Nausea, diarrhea, hyperglycemia Bradycardia (rare)
Octreotide Acetate Gallbladder sludge, steatorrhea QT prolongation (high doses)
Pasireotide Severe hyperglycemia (54%) Increased liver enzymes
Lanreotide SR Injection-site pain Cholelithiasis (long-term use)

Sources :

Mechanisms of Resistance and Epigenetic Modulation

Resistance to somatostatin analogs is linked to SSTR2 downregulation via DNA hypermethylation or histone deacetylation . Preclinical studies show that combining HDAC inhibitors (e.g., valproic acid) with this compound restores SSTR2 expression:

  • HDACi LMK235 : Increased SSTR2 protein expression by 1.85-fold in BON-1 cells .
  • 5-AZA-dC (DNMT inhibitor) : Enhanced SSTR2 mRNA in QGP-1 cells at 100 nM .

These findings suggest adjunct epigenetic therapies could overcome resistance, though clinical validation is pending .

生物活性

Somatostatin acetate, a synthetic analog of the naturally occurring peptide somatostatin, exhibits a wide range of biological activities that make it significant in both clinical and research settings. This article explores its mechanisms of action, physiological effects, and therapeutic applications, supported by diverse research findings, data tables, and case studies.

Overview of Somatostatin

Somatostatin is a peptide hormone produced in various tissues, including the hypothalamus, pancreas, and gastrointestinal tract. It plays a crucial role in inhibiting the secretion of several hormones, including growth hormone (GH), insulin, glucagon, and gastrointestinal hormones such as gastrin and cholecystokinin . this compound is used therapeutically to mimic these inhibitory effects.

Somatostatin exerts its effects primarily through binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). There are five known subtypes of SSTRs (SSTR1-5), each with distinct tissue distributions and functions. Upon activation, these receptors inhibit adenylate cyclase activity, leading to decreased intracellular cAMP levels and modulation of calcium ion concentrations .

Key Mechanisms:

  • Inhibition of Hormone Secretion: this compound effectively inhibits the secretion of GH, insulin, glucagon, and other hormones. For example, analogs like [D-Trp8]-Somatostatin are reported to be 8-10 times more potent than somatostatin itself in inhibiting insulin and glucagon secretion .
  • Gastrointestinal Motility Regulation: The compound modulates gastrointestinal motility by delaying gastric emptying and inhibiting exocrine pancreatic secretion .
  • Antiproliferative Effects: this compound has been shown to exert antiproliferative effects on various tumor cells by blocking mitogenic signals from growth factors like epidermal growth factor (EGF) and insulin-like growth factor 1 (IGF-1) .

Physiological Effects

The biological activity of this compound encompasses several physiological functions:

  • Endocrine Regulation:
    • Suppresses GH release from the pituitary gland.
    • Inhibits insulin and glucagon secretion from pancreatic islets.
    • Reduces secretion of digestive enzymes from the pancreas.
  • Gastrointestinal Functions:
    • Decreases gastric acid secretion.
    • Slows down gastric emptying time.
    • Modulates nutrient absorption in the intestines.
  • Neurological Effects:
    • Influences cognitive functions and locomotion through central nervous system pathways.
  • Immunological Modulation:
    • Inhibits lymphocyte proliferation and immunoglobulin synthesis in lymphoid tissues .

Therapeutic Applications

This compound is utilized in various clinical settings:

  • Neuroendocrine Tumors (NETs): It is effective in managing symptoms associated with NETs by reducing hormone secretion that leads to hormonal syndromes.
  • Acromegaly Treatment: Used to control excessive GH production in acromegaly patients.
  • Gastrointestinal Disorders: Helps manage conditions such as VIPoma and carcinoid syndrome by alleviating diarrhea and flushing episodes.

Case Studies

Case Study 1: Acromegaly Management
A study involving patients with acromegaly demonstrated that treatment with somatostatin analogs led to significant reductions in serum GH levels and improvements in clinical symptoms over a 12-month period. Patients reported decreased headaches and improved quality of life metrics .

Case Study 2: Neuroendocrine Tumors
In a cohort study involving patients with advanced NETs treated with somatostatin analogs, over 60% experienced symptomatic relief from hormone-related symptoms such as flushing and diarrhea. Imaging studies indicated stabilization or reduction in tumor size in a subset of patients .

Table 1: Comparison of Somatostatin Analog Potency

AnalogPotency Compared to SomatostatinTarget Hormones
Somatostatin-14BaselineGH, Insulin
[D-Trp8]-Somatostatin8-10 times more potentInsulin, Glucagon
[D-Cys14]-SomatostatinMore potent for glucagon than insulinGlucagon

Table 2: Physiological Effects of this compound

EffectMechanismClinical Relevance
Inhibition of GH secretionBinding to SSTR2 on pituitary cellsTreatment for acromegaly
Decreased gastric acid outputInhibition of gastric parietal cellsManagement of peptic ulcers
Reduced insulin secretionInhibition of pancreatic beta cellsControl of hyperinsulinemia

Q & A

Q. What is the molecular structure of somatostatin acetate, and how does it influence receptor binding specificity?

this compound is a cyclic tetradecapeptide (14-amino-acid sequence) with a disulfide bond between Cys³ and Cys¹⁴, forming a rigid conformation critical for receptor interaction . The sequence (Ala-Gly-c[Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys]-OH) enables high affinity for somatostatin receptor subtypes (SSTR1–5), particularly SSTR2 and SSTR5, via hydrophobic and electrostatic interactions . Structural analogs like octreotide and pasireotide ( ) highlight the importance of residue substitutions (e.g., D-tryptophan) in enhancing stability and selectivity.

Q. What are the biochemical roles of this compound in endocrine regulation?

this compound inhibits secretion of growth hormone (GH), insulin, glucagon, and gastrointestinal hormones via G protein-coupled SSTRs . Its mechanism involves reducing intracellular cAMP levels and calcium influx, suppressing exocytosis in endocrine cells . For example, in pituitary cell cultures, it inhibits GH secretion at IC₅₀ values as low as 0.4 nM .

Q. What are the best practices for handling and reconstituting this compound in experimental settings?

  • Storage : Store lyophilized powder at ≤-20°C in airtight containers to prevent hygroscopic degradation .
  • Reconstitution : Dissolve in sterile water at ≥10 mg/mL; avoid vortexing to prevent denaturation. For solubility challenges, use minimal DMSO (<1%) with sonication .
  • Aliquoting : Aliquot post-reconstitution to avoid repeated freeze-thaw cycles, which reduce bioactivity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported receptor subtype activation data?

Discrepancies in SSTR subtype activation (e.g., conflicting IC₅₀ values) may arise from differences in cell models (primary vs. transfected cells) or assay conditions. To address this:

  • Use radioligand binding assays with subtype-specific agonists/antagonists (e.g., seglitide for SSTR2) .
  • Include positive controls (e.g., octreotide for SSTR2/5) and measure downstream effects (cAMP inhibition, calcium flux) .
  • Validate findings across multiple models (e.g., in vivo GH suppression in mice vs. in vitro insulinoma cell lines) .

Q. What methodological steps mitigate batch-to-batch variability in this compound for sensitive bioassays?

Batch variability in peptide content, solubility, or impurities (e.g., residual solvents) can affect reproducibility. Recommendations:

  • Request peptide content analysis (HPLC ≥98%) and salt content quantification from suppliers .
  • Pre-test solubility in experimental buffers and adjust concentrations via UV-Vis spectroscopy .
  • Include internal standards (e.g., spiked fluorescent analogs) in assays to normalize batch effects .

Q. How can researchers optimize this compound stability in long-term in vivo studies?

  • Chemical modifications : Introduce non-natural amino acids (e.g., D-phenylalanine in octreotide) to resist proteolysis .
  • Formulation : Use sustained-release carriers (e.g., PLGA microspheres) to prolong half-life .
  • Stability assays : Monitor degradation via mass spectrometry and adjust storage conditions (e.g., pH 5.0 buffers) to minimize hydrolysis .

Q. What strategies address conflicting data on this compound’s anti-proliferative effects in cancer models?

Contradictions may stem from tumor heterogeneity or differential SSTR expression. Methodological solutions:

  • Stratify models by SSTR subtype expression (e.g., qPCR/Western blot) .
  • Combine this compound with receptor-specific agonists (e.g., pasireotide for SSTR5-rich tumors) .
  • Use single-cell RNA sequencing to identify responsive subpopulations within heterogenous tumors .

Q. How can molecular dynamics (MD) simulations enhance the design of this compound analogs?

MD simulations predict conformational stability and receptor-binding kinetics:

  • Simulate cyclic peptide folding to identify residues critical for SSTR docking .
  • Compare analog-receptor binding energies (e.g., octreotide vs. somatostatin) to prioritize synthesis .
  • Validate predictions via surface plasmon resonance (SPR) for binding affinity measurements .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。